molecular formula C7H5N3O2 B13413345 Bvrxdffpqaiffp-uhfffaoysa-

Bvrxdffpqaiffp-uhfffaoysa-

Cat. No.: B13413345
M. Wt: 163.13 g/mol
InChI Key: BVRXDFFPQAIFFP-UHFFFAOYSA-N
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Description

The compound referred to as "Bvrxdffpqaiffp-uhfffaoysa-" is likely a miswritten or scrambled identifier. Based on the provided evidence, the closest match is CAS No. 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is structurally characterized by a phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications.

Key properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
  • Synthetic accessibility score: 2.07, reflecting a moderately straightforward synthesis pathway involving palladium-catalyzed coupling in tetrahydrofuran (THF)/water at 75°C .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbaldehyde

InChI

InChI=1S/C7H5N3O2/c11-2-4-1-8-6-5(4)9-3-10-7(6)12/h1-3,8H,(H,9,10,12)

InChI Key

BVRXDFFPQAIFFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This domino reaction is efficient and yields the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrolo-pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, while reduction would yield the corresponding alcohol.

Scientific Research Applications

4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to the inhibition of cell growth.

Comparison with Similar Compounds

Key Findings:

Structural Modifications and Lipophilicity :

  • The addition of chlorine or bromine atoms increases molecular weight and Log Po/w (e.g., 6-Bromo-2,3-dichlorophenyl variant has Log Po/w = 2.98 vs. 2.15 for the target compound) .
  • Fluorine substitution (4-Fluoro-2-methylphenyl) reduces Log Po/w and improves solubility (0.55 mg/mL vs. 0.24 mg/mL for the target compound).

Biological Relevance: The target compound’s BBB permeability and high GI absorption distinguish it from analogs like (2,4-Dichlorophenyl)boronic acid, which lacks bromine and exhibits lower bioavailability . None of the compared compounds show CYP enzyme inhibition or P-gp substrate activity, suggesting shared metabolic stability.

Synthetic Considerations :

  • The target compound’s synthesis requires palladium catalysts and specific reaction conditions (75°C, 1.33 hours), whereas analogs with fewer halogens (e.g., 4-Fluoro-2-methylphenyl) can be synthesized under milder protocols .

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